molecular formula C19H27N3O3 B14786199 Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(cyclopropyl)carbamate

Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(cyclopropyl)carbamate

Cat. No.: B14786199
M. Wt: 345.4 g/mol
InChI Key: OGUXCAFCWBTJKZ-UHFFFAOYSA-N
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Description

Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(cyclopropyl)carbamate is a complex organic compound that features a pyrrolidine ring, a benzyl group, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(cyclopropyl)carbamate typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors under specific reaction conditions . The benzyl and cyclopropyl groups are then introduced through subsequent reactions, often involving the use of reagents such as benzyl chloride and cyclopropylamine .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow systems to enhance reaction efficiency and yield. These systems allow for precise control over reaction conditions, leading to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(cyclopropyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed. For example, oxidation reactions may require acidic or basic conditions depending on the oxidizing agent used .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(cyclopropyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(cyclopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring plays a crucial role in binding to these targets, while the benzyl and cyclopropyl groups contribute to the compound’s overall stability and activity . The exact pathways involved may vary depending on the specific application and target molecule .

Properties

Molecular Formula

C19H27N3O3

Molecular Weight

345.4 g/mol

IUPAC Name

benzyl N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-cyclopropylcarbamate

InChI

InChI=1S/C19H27N3O3/c1-14(20)18(23)21-11-5-8-17(21)12-22(16-9-10-16)19(24)25-13-15-6-3-2-4-7-15/h2-4,6-7,14,16-17H,5,8-13,20H2,1H3

InChI Key

OGUXCAFCWBTJKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCCC1CN(C2CC2)C(=O)OCC3=CC=CC=C3)N

Origin of Product

United States

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